molecular formula C12H8S3 B186756 2,5-di(thiophen-3-yl)thiophene CAS No. 81294-16-8

2,5-di(thiophen-3-yl)thiophene

Cat. No.: B186756
CAS No.: 81294-16-8
M. Wt: 248.4 g/mol
InChI Key: OQKJYJOKTGKIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,2’:5’,3’'-Terthiophene is an organic compound with the formula [C₄H₃S]₂C₄H₂S. It is an oligomer of the heterocycle thiophene, consisting of three thiophene rings connected via their 2 and 5 positions. This compound is known for its unique electronic properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,2’:5’,3’‘-Terthiophene can be synthesized through several methods. One common method involves the nickel- or palladium-catalyzed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene . Another approach includes the solid-state oxidative polymerization of 3’,4’-dimethoxy-2,2’:5’,2’'-terthiophene using ferric chloride as an oxidant .

Industrial Production Methods: Industrial production of 3,2’:5’,3’'-Terthiophene typically involves large-scale coupling reactions using nickel or palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 3,2’:5’,3’'-Terthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include functionalized terthiophenes, sulfoxides, sulfones, and dihydro derivatives, which have applications in organic electronics and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,2’:5’,3’'-Terthiophene involves its ability to interact with various molecular targets and pathways. Its electronic properties allow it to participate in electron transfer reactions, making it useful in organic electronics. In biological systems, it can generate singlet oxygen, which contributes to its antimicrobial and insecticidal activities .

Comparison with Similar Compounds

  • 2,2’:5’,2’'-Terthiophene
  • 2,2’:5’,2’'-Quaterthiophene
  • Polythiophene

Comparison: 3,2’:5’,3’‘-Terthiophene is unique due to its specific arrangement of thiophene rings, which imparts distinct electronic properties. Compared to 2,2’:5’,2’‘-Terthiophene, it has different reactivity and stability. Quaterthiophene, with an additional thiophene ring, exhibits higher conductivity but is more challenging to synthesize. Polythiophene, being a polymer, has broader applications in materials science but lacks the precise control over molecular structure that 3,2’:5’,3’'-Terthiophene offers .

Properties

IUPAC Name

2,5-di(thiophen-3-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S3/c1-2-12(10-4-6-14-8-10)15-11(1)9-3-5-13-7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKJYJOKTGKIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231040
Record name 3,2':5',3''-Terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81294-16-8
Record name 3,2′:5′,3′′-Terthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81294-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,2':5',3''-Terthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081294168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,2':5',3''-Terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,2':5',3"-Terthiophene 200000040979
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-di(thiophen-3-yl)thiophene
Reactant of Route 2
2,5-di(thiophen-3-yl)thiophene
Reactant of Route 3
2,5-di(thiophen-3-yl)thiophene
Reactant of Route 4
Reactant of Route 4
2,5-di(thiophen-3-yl)thiophene
Reactant of Route 5
Reactant of Route 5
2,5-di(thiophen-3-yl)thiophene
Reactant of Route 6
Reactant of Route 6
2,5-di(thiophen-3-yl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.